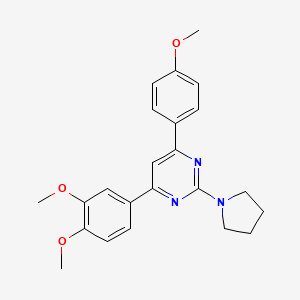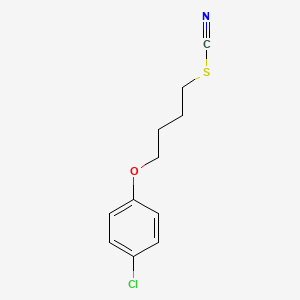
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antihypertensive effects by inhibiting the activity of angiotensin-converting enzyme (ACE).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its potent biological activity against various diseases. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the major limitations of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine. One area of research is to improve the solubility and bioavailability of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which would make it a more attractive candidate for drug development. Another area of research is to investigate the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development. Additionally, further studies are needed to investigate the mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, and pyrrolidine with guanidine carbonate in the presence of acetic acid. The product is obtained by recrystallization from ethanol. The yield of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is approximately 50%, and the purity can be confirmed by using various analytical techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Another area of research is in the field of inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-27-18-9-6-16(7-10-18)19-15-20(25-23(24-19)26-12-4-5-13-26)17-8-11-21(28-2)22(14-17)29-3/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRNZLUYYHVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(2-fluorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4986969.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


